8-Methoxyobliquin

Description

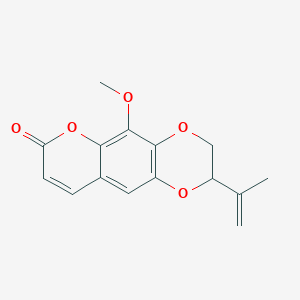

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-prop-1-en-2-yl-2,3-dihydropyrano[2,3-g][1,4]benzodioxin-7-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-8(2)11-7-18-14-10(19-11)6-9-4-5-12(16)20-13(9)15(14)17-3/h4-6,11H,1,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSGFFQLAZFFBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1COC2=C(O1)C=C3C=CC(=O)OC3=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution in Botanical Systems

Identification in Helianthus Species

The Helianthus genus, commonly known as sunflowers, is a significant source for the isolation and identification of 8-Methoxyobliquin.

This compound has been successfully isolated from the aerial parts of Helianthus heterophyllus (Savanna Sunflower) researchgate.netinvivochem.comresearchgate.netmedchemexpress.cominvivochem.commedchemexpress.comresearchgate.netmedchemexpress.comscispace.com. Research indicates that the chloroform (B151607) extract of the aerial parts of this species yielded the compound, described as a new coumarin (B35378) researchgate.netresearchgate.net. Its presence in the above-ground vegetative structures highlights the metabolic pathways within this particular sunflower species.

Further studies have confirmed the presence of this compound in other parts of the Helianthus genus, specifically in Helianthus tuberosus (Jerusalem Artichoke). The compound has been identified in the flowers researchgate.netnih.gov and leaves google.com of this species. This broadens the understanding of this compound's distribution within H. tuberosus, suggesting its production across different vegetative tissues.

Occurrence in Other Plant Genera: Cedrelopsis grevei Constituents

Beyond the Helianthus genus, this compound has also been reported as a constituent of Cedrelopsis grevei vulcanchem.com. This finding indicates a wider distribution for the compound, extending to different plant families and geographical regions. Cedrelopsis grevei, known locally as Katrafay, is an aromatic tree endemic to Madagascar wikipedia.orgcirad.fr.

Phytogeographical and Ecological Considerations of Source Plants

The geographical distribution and ecological preferences of the plants that produce this compound provide context for its natural occurrence.

Helianthus heterophyllus : This species is native to the coastal plain of the southern United States, with its range extending from Texas to North Carolina wikipedia.org. It is specifically found in wet pine savannas and seepage bogs unc.eduunc.edufloraofalabama.org, thriving in wet sandy soils at low elevations wikipedia.org. Its status as a Southeastern Coastal Plain endemic underscores its specific habitat requirements unc.eduunc.edufloraofalabama.org.

Helianthus tuberosus : Originating from central North America wikipedia.orgbalkep.orgsfsa.unsa.ba, H. tuberosus has a wide distribution across temperate regions globally, including North and South America, Europe, Asia, and Australia wikipedia.org. It is known to be invasive in many European countries sfsa.unsa.babiodiversity.beresearchgate.net. Ecologically, it prefers moist habitats and can tolerate a range of soil types, often found in riparian areas, alluvial habitats, and disturbed anthropogenic environments wikipedia.orgsfsa.unsa.babiodiversity.beresearchgate.net.

Cedrelopsis grevei : This species is endemic to Madagascar wikipedia.orgcirad.frkew.orgaromeya.comoshadhi.co.ukabs-biotrade.info. It is found in dry, subarid, and subhumid bioclimates along the west coast of Madagascar wikipedia.orgcirad.fr, growing in open woodland, scrubland, secondary forest, and seasonally dry forest from sea level up to 900 meters altitude prota4u.org. Its distribution is ecologically diverse, encompassing areas characterized by spiny bushes and xerophil forests cirad.frresearchgate.net.

Data Tables

Table 1: Occurrence of this compound in Plant Species

| Plant Species | Plant Part(s) | Occurrence Status | Primary Citation(s) |

| Helianthus heterophyllus | Aerial parts | Isolated | researchgate.netinvivochem.comresearchgate.netmedchemexpress.cominvivochem.com |

| Helianthus tuberosus | Flowers, Leaves | Present | researchgate.netnih.govgoogle.com |

| Cedrelopsis grevei | Constituents (General) | Present | vulcanchem.com |

Table 2: Phytogeographical and Ecological Summary of Source Plants

| Plant Species | Native Range | Primary Habitat | Ecological Considerations |

| Helianthus heterophyllus | Southern United States (TX to NC) | Wet pine savannas, seepage bogs, wet sandy soils | Southeastern Coastal Plain endemic; low elevation habitats. |

| Helianthus tuberosus | Central North America | Moist habitats, riparian areas, varied soil types | Wide global distribution; invasive in Europe; prefers well-lit, moist, nutrient-rich soils; tolerates disturbed habitats. |

| Cedrelopsis grevei | Madagascar | Dry, subarid, subhumid bioclimates; open woodland, scrubland, seasonally dry forest | Endemic to Madagascar; found on varied soils, often sandy; ecologically diverse regions of the west coast. |

Compounds Mentioned

Biosynthesis and Metabolic Pathways Within Plants

General Coumarin (B35378) Biosynthetic Pathways in Higher Plants

The journey from a primary metabolite to the complex structure of a coumarin begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. The general phenylpropanoid pathway then commences with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . This is a pivotal entry point into the synthesis of thousands of phenylpropanoid compounds.

Following its formation, cinnamic acid undergoes hydroxylation at the para-position by cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid. Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by converting it into its corresponding CoA-thioester, p-coumaroyl-CoA.

The divergence towards coumarin biosynthesis from the central phenylpropanoid pathway is characterized by a critical hydroxylation step at the ortho-position of the cinnamic acid derivative. This ortho-hydroxylation, followed by a trans/cis isomerization of the side chain and subsequent spontaneous or enzyme-catalyzed lactonization (ring closure), leads to the formation of the fundamental coumarin scaffold, umbelliferone (B1683723) (7-hydroxycoumarin). The enzyme responsible for this key ortho-hydroxylation is a 2-hydroxylase , often a cytochrome P450 enzyme.

Further diversification of the simple coumarin structure occurs through additional hydroxylation, methylation, and other modifications, leading to a vast array of coumarin derivatives with diverse biological activities.

Table 1: Key Enzymes in the General Coumarin Biosynthetic Pathway

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of L-phenylalanine to cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Catalyzes the hydroxylation of cinnamic acid to p-coumaric acid. |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |

| 2-Hydroxylase | - | Catalyzes the ortho-hydroxylation of cinnamic acid derivatives, a key step in coumarin ring formation. |

Proposed Biosynthetic Routes to 8-Methoxyobliquin and Related Phenylpropanoids

While the specific biosynthetic pathway of this compound has not been fully elucidated, a plausible route can be proposed based on the known biosynthesis of structurally related coumarins. The structure of obliquin (B94377) is understood to be related to 6-hydroxy-7-(3-methyl-2-oxobutoxy)coumarin. The formation of this compound would therefore involve modifications to this or a similar precursor.

A proposed biosynthetic pathway likely begins with the formation of a dihydroxylated coumarin intermediate, such as esculetin (B1671247) (6,7-dihydroxycoumarin). This intermediate arises from further hydroxylation of umbelliferone. The pathway to this compound would then necessitate a hydroxylation event at the C-8 position of a suitable coumarin precursor.

Following the introduction of a hydroxyl group at the C-8 position, a subsequent methylation event would occur to yield the 8-methoxy functionality. The side chain at the C-7 position, characteristic of obliquin, is likely attached via an O-alkylation reaction involving a prenyl-derived moiety.

Proposed Key Steps in this compound Biosynthesis:

Formation of a Dihydroxylated Coumarin Core: Biosynthesis of a precursor such as esculetin from umbelliferone.

C-8 Hydroxylation: Introduction of a hydroxyl group at the 8th position of the coumarin ring.

O-Alkylation: Attachment of the butoxy-derived side chain at the C-7 position.

C-8 O-Methylation: Methylation of the hydroxyl group at the C-8 position to form the final 8-methoxy group.

The precise order of these steps may vary, and alternative intermediates are possible.

Enzymatic Activities Involved in this compound Formation

The proposed biosynthetic pathway for this compound implicates the involvement of several key enzyme families that are known to be active in the modification of phenylpropanoid and coumarin scaffolds.

Hydroxylases: The introduction of hydroxyl groups onto the coumarin ring is a critical step. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs) or 2-oxoglutarate-dependent dioxygenases (2-ODDs) . For the specific C-8 hydroxylation, an enzyme with activity similar to scopoletin (B1681571) 8-hydroxylase (S8H) would be required. S8H is known to catalyze the conversion of scopoletin to fraxetin (B1674051) by hydroxylating the C-8 position.

O-Methyltransferases (OMTs): The formation of the 8-methoxy group is catalyzed by an O-methyltransferase. These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. Plant OMTs are a diverse family of enzymes, and a specific OMT would be responsible for the regiospecific methylation of the 8-hydroxyl group of the coumarin precursor. These enzymes are often classified as caffeic acid O-methyltransferases (COMTs) or caffeoyl-CoA O-methyltransferases (CCoAOMTs) based on their substrate preferences.

Prenyltransferases: The attachment of the side chain at the C-7 position likely involves a prenyltransferase, which would catalyze the transfer of a prenyl group from a donor molecule like dimethylallyl pyrophosphate (DMAPP) to the 7-hydroxyl group of the coumarin acceptor. Subsequent modifications of this prenyl group would lead to the final side chain structure.

Table 2: Putative Enzymatic Activities in this compound Formation

| Enzyme Class | Specific Activity | Putative Role in this compound Biosynthesis |

| Cytochrome P450 Monooxygenases / 2-Oxoglutarate-dependent dioxygenases | C-8 Hydroxylase | Introduction of a hydroxyl group at the C-8 position of the coumarin precursor. |

| O-Methyltransferases | 8-Hydroxycoumarin O-methyltransferase | Methylation of the 8-hydroxyl group to form the 8-methoxy functionality. |

| Prenyltransferases | O-Prenyltransferase | Attachment of the prenyl-derived side chain at the C-7 position. |

Further research, including isotope labeling studies and the characterization of specific enzymes from plants producing this compound, is necessary to definitively establish the biosynthetic pathway and the precise enzymatic machinery involved.

Isolation, Extraction, and Analytical Methodologies for Research Purposes

Optimized Extraction Protocols from Plant Matrices

The extraction of 8-Methoxyobliquin from its natural sources, such as Tridax procumbens L. and Helianthus heterophyllus, requires efficient protocols to maximize yield and purity. While specific optimized protocols for this compound are not extensively detailed in the provided search results, general plant extraction techniques, including solvent-based methods, are typically employed. Chloroform (B151607) extraction is a common method in phytochemical studies for isolating moderately polar compounds from plant tissues vulcanchem.comopsdiagnostics.com. This process typically involves maceration or sonication of the plant material with the solvent, followed by filtration and concentration of the extract. The efficiency of extraction can be influenced by factors such as particle size of the plant material, solvent polarity, extraction time, and temperature opsdiagnostics.com.

Chromatographic Separation Techniques for Compound Purification

Following initial extraction, chromatographic techniques are crucial for separating this compound from other co-extracted plant metabolites and purifying it to a research-grade standard. Chromatography, in general, is a technique used for the separation, purification, and testing of compounds by differentially retaining analytes on a stationary phase and releasing them in a mobile phase byjus.combioanalysis-zone.com.

Various chromatographic methods are applicable for purifying natural products like this compound. These can include:

Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) as a mobile phase is passed through byjus.com.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used analytical and preparative technique that offers high resolution and efficiency in separating complex mixtures. It is particularly valuable for achieving high purity levels rotachrom.com.

Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that can be highly effective for preparative-scale purification, offering high yield, throughput, and low sample loss rotachrom.com.

The choice of chromatographic method and stationary/mobile phase combinations depends on the polarity and chemical properties of this compound and the other compounds present in the crude extract. Research findings indicate that purity levels of ≥85% can be achieved through nuclear magnetic resonance (NMR) assessments following purification vulcanchem.com.

Spectroscopic and Spectrometric Elucidation in Structural Confirmation

Spectroscopic and spectrometric techniques are indispensable for confirming the structure of isolated compounds like this compound. These methods provide detailed information about the molecule's composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are cornerstone techniques for structural elucidation. They provide detailed information about the types of protons and carbons present, their chemical environments, and their connectivity through coupling patterns msu.edu. LCMS (Liquid Chromatography-Mass Spectrometry) analyses are also used in conjunction with NMR to confirm structural integrity vulcanchem.com. While specific spectral peaks for this compound are not fully documented in publicly available literature, NMR is critical for confirming its coumarin (B35378) core fused with a p-dioxole ring and the presence of a methoxy (B1213986) group at position 8 vulcanchem.com.

Mass Spectrometry (MS): Mass spectrometry, often coupled with chromatography (LC-MS), determines the molecular weight and fragmentation patterns of a compound, providing crucial data for molecular formula determination and structural confirmation. The monoisotopic mass of this compound is reported as 274.084123551 g/mol vulcanchem.com.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify chromophores within a molecule, providing information about conjugated systems. The absorption maxima and intensity of bands in the UV-Vis spectrum are characteristic of a compound's molecular structure and concentration msu.edumdpi.com. While specific UV-Vis data for this compound is not detailed, this technique is a standard tool for characterizing organic compounds msu.edumdpi.comresearchgate.netshimadzu.comyoutube.com.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations researchgate.netyoutube.com.

These analytical methods, when used in combination, provide a comprehensive profile for the definitive identification and characterization of this compound.

Chemical Synthesis and Derivatization Strategies for Research

Total Synthetic Approaches to 8-Methoxyobliquin and its Core Structure

The total synthesis of complex natural products like this compound typically involves building the core molecular scaffold from simpler precursors. While specific, detailed total synthetic routes for this compound are not extensively documented in the readily available literature, its structure suggests that established coumarin (B35378) synthesis methodologies could be adapted. The core coumarin structure, fused with a p-dioxole ring, can be accessed through various classical organic reactions.

Key synthetic strategies for coumarins, which could be conceptually applied to the synthesis of this compound or its core structure, include:

Pechmann Condensation: This is a widely used method for synthesizing coumarins, typically involving the reaction of a phenol (B47542) with a β-keto ester or carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid, Lewis acids). Current time information in Bangalore, IN.researchgate.netmdpi.comacs.orgscielo.br For this compound, this would likely involve a suitably substituted phenol precursor that incorporates the dioxole ring and the methoxy (B1213986) group, reacting with an appropriate β-keto ester to form the pyrone ring.

Knoevenagel Condensation: This method involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, followed by cyclization. Current time information in Bangalore, IN.researchgate.netmdpi.comacs.orgnih.gov For coumarin synthesis, it often involves the reaction of salicylaldehydes with active methylene compounds like malonates or cyanoacetates. Adapting this for this compound would require precursors that can assemble the fused dioxole-coumarin system.

Other Methods: Approaches such as the Perkin reaction, Wittig reaction, and Kostanecki acylation are also established routes for coumarin synthesis, offering versatility in constructing the coumarin skeleton. Current time information in Bangalore, IN.researchgate.netmdpi.com

The synthesis of the p-dioxolo[2,3-g]coumarin core would necessitate precursors that already contain or can readily form the fused dioxole ring, alongside the necessary functionalities for coumarin ring closure. Research into related structures, such as other p-dioxolo[2,3-g]coumarins, may provide insights into potential synthetic pathways. scielo.brnaturalproducts.net

Table 1: Common Coumarin Synthesis Methods

| Method | Key Reactants | Typical Catalyst/Conditions | Product Type |

| Pechmann Condensation | Phenol + β-keto ester/acid | Acid catalyst (e.g., H₂SO₄, Lewis acids) | Substituted coumarins |

| Knoevenagel Condensation | Salicylaldehyde + Active methylene compound | Base catalyst (e.g., piperidine, K₂CO₃), solvent, sometimes microwave | Substituted coumarin-3-carboxylic acids, other coumarin derivatives |

| Perkin Reaction | Salicylaldehyde + Acetic anhydride | Base catalyst (e.g., sodium acetate) | Coumarins |

| Kostanecki Acylation | Aromatic ketone + Anhydride | Base catalyst | Chromones and coumarins |

Semi-Synthetic Modifications and Analog Generation for Structure-Activity Exploration

Semi-synthesis involves modifying a naturally occurring compound or a readily synthesized precursor to create derivatives with altered properties. While specific studies detailing the semi-synthetic modification of this compound for structure-activity relationship (SAR) exploration are not prominently featured in the literature, the general principles of SAR in coumarin chemistry are well-established. nih.govdrugdesign.orggardp.org

SAR studies in coumarin chemistry typically involve systematic modifications of various positions on the coumarin scaffold to understand how structural changes affect biological activity. For this compound, potential modifications could target:

The methoxy group at position 8.

The prenyl-like side chain at position 2.

The aromatic rings and the fused dioxole system.

The lactone carbonyl group.

Such modifications could include ether cleavage of the methoxy group, alterations to the side chain's unsaturation or length, or functionalization of the aromatic system. These derivatives are then evaluated for specific biological activities, providing insights into the pharmacophore responsible for the observed effects. The synthesis of such analogs would leverage the total synthesis routes or direct functionalization of the natural product or its precursors.

Chemical Derivatization for Enhanced Analytical Detectability in Research Applications

Chemical derivatization is a crucial technique in analytical chemistry, particularly for compounds that are polar, non-volatile, or possess poor ionization efficiency, making them challenging to detect and quantify using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Coumarins, in general, can benefit from derivatization to improve their analytical performance. researchgate.netmdpi.comnih.govnih.govresearchgate.netresearchgate.net

Derivatization aims to introduce specific functional groups that enhance volatility, thermal stability, chromatographic retention, or ionization efficiency. For coumarins, common derivatization strategies target hydroxyl, carboxyl, and amino groups, though other modifications are also employed.

Silylation: This is a widely used method, particularly for GC-MS analysis, to convert polar functional groups (like hydroxyls, carboxyls) into more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers or esters. nih.govmdpi.comresearchgate.netfrontiersin.org For coumarins possessing phenolic hydroxyl groups, silylation would be a highly effective strategy to improve their GC-MS detectability. Silylated coumarins have also been noted to exhibit improved photophysical properties. researchgate.netmdpi.com

Acylation: Acylation, typically of hydroxyl or amino groups, can be achieved using acyl halides or anhydrides. This strategy can enhance lipophilicity and alter chromatographic behavior. For instance, acylation of 4-hydroxycoumarins has been explored, yielding C-acylated and O-acylated derivatives. sciepub.comnih.govacs.org Acylated coumarin derivatives have been investigated for their potential as antibacterial adjuvants. nih.gov

Alkylation: Alkylation, such as O-alkylation or N-alkylation, can also be employed to modify polarity and lipophilicity. Direct C-alkylation at the C-3 position of coumarins has been achieved through various photochemical and catalytic methods. nih.govacs.orgfrontiersin.orgresearchgate.netrsc.org

While specific derivatization protocols for this compound are not detailed, its structure, which includes a methoxy group and potentially other functionalizable sites (depending on specific synthetic precursors or if modifications are made to the natural product), suggests that silylation (if hydroxyl groups are present in related analogs or accessible) or modifications to the alkene moiety could be explored.

Molecular and Cellular Biological Activities in in Vitro and Non Clinical Models

Characterization of Enzyme Inhibition Profiles (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Extensive literature searches did not yield specific studies detailing the in vitro or non-clinical inhibitory activity of 8-Methoxyobliquin against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While this compound has been identified as a coumarin (B35378), a class of compounds known to contain members with cholinesterase inhibitory properties, research directly investigating this specific biological activity for this particular compound is not publicly available in the reviewed scientific literature.

Therefore, no detailed research findings or data tables on the enzyme inhibition profile of this compound for acetylcholinesterase and butyrylcholinesterase can be provided at this time. Further experimental studies would be required to determine and characterize such potential activities.

Elucidation of Molecular and Cellular Mechanisms of Action

Cellular Pathway Modulation

The cytotoxic effects of quinoline (B57606) and isoquinoline (B145761) derivatives, structural relatives of 8-Methoxyobliquin, are often attributed to their ability to modulate fundamental cellular pathways that govern cell survival and proliferation.

A primary mechanism by which quinoline-based compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Various derivatives have been shown to trigger this pathway in a range of cancer cell lines. For instance, certain novel 8-hydroxyquinoline (B1678124) derivatives have been found to induce apoptosis in breast cancer cells. nih.govresearchgate.net Research on other quinoline derivatives has demonstrated apoptosis induction in non-small cell lung cancer (NSCLC) and glioblastoma cells. nih.govwaocp.org

The apoptotic cascade is often initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which culminate in the activation of caspases, the executive enzymes of apoptosis. Studies on 2-(4'-nitrostyryl)-quinoline-1-oxide and 4-(4'-nitrostyryl)-quinoline-1-oxide in human erythroleukemic K562 cells revealed the activation of caspase-9 and caspase-3, key mediators of the intrinsic pathway. nih.gov Similarly, other quinoline derivatives have been shown to induce apoptosis via a mitochondrial-dependent pathway, sometimes associated with the generation of reactive oxygen species (ROS). waocp.orgtandfonline.com In some cases, quinoline compounds can trigger apoptosis through both paraptosis and apoptosis. nih.gov

| Compound Class | Cell Line | Observed Effect | Key Mediators |

|---|---|---|---|

| Quinoline-N-oxide derivatives | K562 (Human erythroleukemia) | Induction of apoptosis | Caspase-9, Caspase-3 nih.gov |

| Quinoline-based combretastatin (B1194345) A-4 analogues | MCF-7 (Breast cancer) | Mitochondrial-dependent apoptosis | ROS generation tandfonline.com |

| Tetrahydrobenzo(g)imidazo[α-1,2]quinoline derivatives | U-87MG (Glioblastoma) | Caspase-dependent apoptosis | Caspase-3, ROS generation waocp.org |

| 8-Hydroxyquinoline derivatives | Breast cancer cell lines | Induction of paraptosis and apoptosis | ERK pathway activation nih.gov |

In addition to inducing apoptosis, many quinoline and isoquinoline alkaloids perturb the normal progression of the cell cycle, a critical process for tumor growth. nih.gov By arresting cells at specific checkpoints, these compounds can inhibit proliferation and, in some cases, sensitize cells to apoptosis.

For example, a quinoline derivative of combretastatin A-4 was found to arrest the cell cycle at the G2/M phase in MCF-7 cells. tandfonline.com Similarly, a 4-morpholinopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline derivative (MPSQ) also induced G2/M phase arrest in colon adenocarcinoma cells. tandfonline.com In contrast, certain lanthanide complexes with 8-hydroxyquinoline derivatives have been shown to arrest NCI-H460 cells in the G1 phase. nih.gov Isoquinoline derivatives have also been reported to cause cell cycle arrest at either the G1 or G2/M phase in various cancer cell lines. nih.govresearchgate.net This suggests that the precise effect on the cell cycle can be dependent on the specific chemical structure of the derivative and the genetic background of the cancer cell line.

| Compound Class | Cell Line | Cell Cycle Phase of Arrest |

|---|---|---|

| Quinoline-based combretastatin A-4 analogues | MCF-7 (Breast cancer) | G2/M tandfonline.com |

| Tetrahydrobenzo(g)imidazo[α-1,2]quinoline derivatives | U-87MG (Glioblastoma) | Sub-G1 and Super-G2 waocp.org |

| Lanthanide complexes with 8-hydroxyquinoline derivatives | NCI-H460 (Lung cancer) | G1 nih.gov |

| Tetrahydroisoquinoline chalcones | MCF-7 (Breast cancer) | G1 researchgate.net |

| 4-Morpholinopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline | COLO 205 (Colon adenocarcinoma) | G2/M tandfonline.com |

Identification of Specific Molecular Targets and Ligand-Receptor Interactions

The biological activities of this compound's structural relatives are mediated by their interaction with specific molecular targets. Quinoline derivatives, for example, are known to target a variety of proteins involved in cancer progression. One of the most well-documented targets is tubulin; compounds that inhibit tubulin polymerization disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. tandfonline.com Other recognized targets for quinoline derivatives include DNA topoisomerases and various protein kinases. nih.gov

Isoquinoline derivatives have been shown to target inhibitor of apoptosis proteins (IAPs), such as XIAP and cIAP. nih.gov By inhibiting these proteins, which normally suppress caspase activity, isoquinolines can promote apoptosis. Furthermore, the 1,3-benzodioxole (B145889) moiety, also present in this compound, has been associated with compounds that act as microtubule inhibitors. tandfonline.com

Intervention with Key Intracellular Signaling Cascades (e.g., NF-κB, PKC, MAPK)

Signaling cascades are crucial for transmitting extracellular signals to the cellular interior, regulating processes like inflammation, proliferation, and survival. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are often dysregulated in cancer.

Several quinoline and isoquinoline derivatives have been identified as inhibitors of the NF-κB signaling pathway. mdpi.comnih.govnih.govnih.gov For example, 8-(tosylamino)quinoline (B84751) was shown to suppress NF-κB activation by inhibiting its upstream signaling components, including IκBα kinase (IKK) and Akt. nih.gov Some quinoline derivatives may interfere directly with the DNA-binding activity of the p65 subunit of NF-κB. mdpi.com

The MAPK signaling pathway, which includes cascades like ERK, JNK, and p38, is another target. Isoquinoline alkaloids have been shown to modulate the p38 MAPK and Akt signaling pathways. nih.gov The activation of the ERK pathway has also been linked to the induction of cell death by an 8-hydroxyquinoline derivative in breast cancer cells. nih.gov The ability to interfere with these key signaling pathways highlights a significant mechanism by which these compounds can exert anti-inflammatory and anticancer effects. researchgate.netmdpi.com

Gene Expression and Proteomic Profiling in Response to this compound

While specific gene expression or proteomic profiling data for this compound is not available, studies on related compounds provide insights into the potential molecular changes induced by this class of molecules.

Proteomic studies on cells treated with fluoroquinolones, a class of quinoline antibiotics, have revealed significant alterations in mitochondrial proteins. nih.govchemrxiv.org Specifically, these studies identified the downregulation of proteins in complexes I and IV of the electron transport chain, which could contribute to mitochondrial dysfunction and the induction of apoptosis. nih.gov Chemo-proteomic approaches have identified mitochondrial enzymes like isocitrate dehydrogenase isoform 2 (IDH2) and apoptosis-inducing factor mitochondrial 1 (AIFM1) as off-targets for fluoroquinolones. nih.gov

Furthermore, the treatment of bacterial cells with pyrroloquinoline quinone led to changes in the expression of membrane proteins, proteins involved in ATP metabolism, DNA repair, and stress responses, as revealed by shotgun proteomics. mdpi.com These findings suggest that compounds with a quinoline scaffold can induce broad changes in the proteome, affecting multiple cellular functions.

Structure Activity Relationship Sar Studies and Analog Design

Correlating Chemical Structure with Observed Biological Activities

The biological activity of 8-Methoxyobliquin analogs is intricately linked to the nature and position of various substituents on the quinoline (B57606) scaffold. Studies on related 8-methoxyquinoline (B1362559) derivatives have demonstrated that modifications at different positions can significantly impact their therapeutic potential, including antitubercular and antiplasmodial activities.

Key structural features that influence the biological activity of 8-methoxyquinoline derivatives include:

Substituents on the Quinoline Ring: The presence of different functional groups on the quinoline core can modulate the compound's electronic and steric properties, thereby affecting its interaction with biological targets. For instance, in a series of 8-amino-6-methoxyquinoline (B117001) hybrids, the introduction of a lipophilic phenyl ring as a side chain generally improved antiplasmodial activity. mdpi.com More specifically, analogs with a 4-bromophenyl or a 2-(trifluoromethyl)phenyl side chain exhibited the highest potency. mdpi.com

Lipophilicity: The lipophilicity of the analogs is a critical determinant of their biological activity. Highly lipophilic and voluminous side chains have been shown to have a positive impact on the antiplasmodial activity of 8-amino-6-methoxyquinoline derivatives. mdpi.com

The following interactive table summarizes the impact of different side chains on the antiplasmodial activity of a series of 8-amino-6-methoxyquinoline analogs.

| Compound | Side Chain | Antiplasmodial Activity (IC50, µM) |

| 7 | Ethyl | 15.98 |

| 8 | Phenyl | 7.05 |

| 9 | 4-Fluorophenyl | 6.34 |

| 10 | 4-Chlorophenyl | 5.34 |

| 11 | 4-Bromophenyl | 2.92 |

| 12 | 2-(Trifluoromethyl)phenyl | 2.51 |

Data sourced from a study on 8-amino-6-methoxyquinoline-tetrazole hybrids. mdpi.com

Rational Design of this compound Analogs to Enhance Specific Biological Effects

The insights gained from SAR studies provide a foundation for the rational design of novel this compound analogs with enhanced potency and selectivity. This process involves the strategic modification of the lead compound's structure to optimize its interactions with the biological target.

Key strategies in the rational design of this compound analogs include:

Bioisosteric Replacement: This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile.

Scaffold Hopping: This technique involves replacing the central core of the molecule with a structurally different scaffold while retaining the key pharmacophoric features, potentially leading to novel intellectual property and improved properties.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational docking studies can be employed to design analogs that fit optimally into the binding site.

For example, based on the observation that increased lipophilicity enhances antiplasmodial activity in related compounds, the design of new this compound analogs could focus on introducing various lipophilic groups at specific positions of the quinoline ring. mdpi.com

Computational Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationship - QSAR Modeling)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding the SAR of this compound and its analogs. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

A QSAR study on 8-methoxyquinoline derivatives as inhibitors of Mycobacterium tuberculosis (H37Rv) revealed the importance of several physicochemical and topological descriptors in determining their antitubercular activity. researchgate.netsphinxsai.com The generated QSAR model indicated that the inhibitory activity could be successfully explained by parameters related to the molecule's structural, thermodynamic, and electrotopological properties. sphinxsai.com

The general workflow for a QSAR study involves:

Data Set Selection: A series of compounds with known biological activities is selected.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical model that correlates the descriptors with the biological activity. sphinxsai.com

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

The following table presents key statistical parameters from a QSAR study on 8-methoxyquinoline derivatives, highlighting the quality of the developed model.

| Statistical Parameter | Value | Description |

| r² (Squared Correlation Coefficient) | > 0.6 | A measure of the goodness of fit of the model. |

| q² (Cross-Validated r²) | > 0.5 | A measure of the predictive ability of the model. |

| F-test | High value | Indicates the statistical significance of the model. |

These are general threshold values for a robust QSAR model.

By identifying the key molecular descriptors that influence biological activity, QSAR models can provide valuable insights for the design of new, more potent this compound analogs.

Advanced Research Applications and Future Directions

Utility of 8-Methoxyquinoline (B1362559) as a Chemical Probe for Fundamental Biological Research

The inherent properties of the quinoline (B57606) ring system make it an excellent scaffold for the development of chemical probes used to investigate complex biological processes. nbinno.com Chemical probes are small molecules designed to interact with specific biological targets, like proteins, to study their function in real-time within cellular environments. nih.gov

Quinoline derivatives are well-suited for this role due to several key characteristics:

Fluorescence: Certain quinoline compounds possess intrinsic fluorescence, a property that is vital for advanced imaging techniques in biology and medicine. nbinno.com The modification of the quinoline core, such as with the amino and methoxy (B1213986) groups found in analogs like 8-Amino-6-methoxyquinoline (B117001), allows for the synthesis of targeted fluorescent markers. nbinno.com These probes can be engineered to selectively bind to specific cellular components or biomarkers, enabling precise imaging of cellular structures and the monitoring of biochemical reactions. nbinno.com

Metal Chelation: The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, a close analog of 8-Methoxyquinoline, is a well-known metal chelator. scispace.com This ability to bind to metal ions has been exploited to create probes that target metalloproteins—enzymes that require a metal ion for their catalytic activity. nih.govrsc.org For instance, 8-hydroxyquinoline derivatives have been successfully used as inhibitors that bind to the active site iron (Fe(II)) in histone demethylases, serving as probes to understand the function of these crucial enzymes. nih.gov

Affinity-Based Probing: The quinoline motif can be incorporated into more complex affinity-based probes. Researchers have developed photoactivatable probes bearing an 8-mercaptoquinoline (B1208045) metal chelator to identify and profile metalloproteins in live cells, demonstrating the versatility of the quinoline structure in creating sophisticated chemical tools for proteomics research. rsc.org

While direct research on 8-Methoxyquinoline as a chemical probe is less documented than its hydroxylated or aminated counterparts, its structural similarity suggests a strong potential for its development into specialized probes for fundamental biological inquiry.

Potential for Pre-clinical Lead Compound Identification and Optimization

A lead compound is a chemical entity that demonstrates promising biological activity and serves as the starting point for drug development. slideshare.net The process of identifying and then chemically modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties is known as lead optimization. biobide.comdanaher.com 8-Methoxyquinoline has been identified as a promising candidate for this process due to its significant, inherent biological activities. researchgate.net

The potential of 8-Methoxyquinoline as a pre-clinical lead is primarily rooted in its potent antimicrobial effects. Research has demonstrated its efficacy against a range of pathogens, making it a valuable starting point for the development of new anti-infective agents.

| Organism Type | Species | Observed Activity | Reference |

|---|---|---|---|

| Fungus | Aspergillus Flavus | Strong | researchgate.net |

| Fungus | Aspergillus niger | Strong | researchgate.net |

| Fungus | Trichophyton | Strong | researchgate.net |

| Bacteria (Gram-positive) | Bacillus subtilis | Strong | researchgate.net |

| Bacteria (Gram-negative) | Salmonella spp. | Strong | researchgate.net |

| Bacteria (Gram-negative) | Salmonella typhi | Strong | researchgate.net |

This demonstrated broad-spectrum activity against both fungi and bacteria makes 8-Methoxyquinoline a valuable scaffold for lead optimization programs. researchgate.net The process involves synthesizing derivatives to enhance target-specific potency and improve drug-like properties, with the ultimate goal of producing a preclinical candidate for further development. danaher.comnih.gov The rich history of its parent compound, quinoline, in medicine further supports its potential as a foundational molecule for new pharmaceutical products. researchgate.net

Methodological Advancements in 8-Methoxyquinoline Characterization and Analysis

The characterization and analysis of a chemical compound are crucial for confirming its structure, purity, and properties. For 8-Methoxyquinoline and its derivatives, a suite of standard and advanced analytical techniques is employed.

Spectroscopic Methods: These are fundamental for elucidating the molecular structure.

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule. For example, the synthesis of 8-Methoxyquinoline from 8-Hydroxyquinoline can be confirmed by the appearance of characteristic aromatic absorption bands in the IR spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR provides detailed information about the hydrogen atoms in the molecule, helping to confirm the precise arrangement of atoms and the success of synthetic modifications. researchgate.net

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. researchgate.net

Elemental Analysis: This method determines the percentage composition of elements (like Carbon, Hydrogen, and Nitrogen) in the compound, which is used to confirm the empirical formula. researchgate.net

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermal Gravimetric (TG) analysis are used to study the thermal properties of materials, including melting point and decomposition temperature. scholarpublishing.org

These characterization methods are essential throughout the research and development process, from confirming the identity of a newly synthesized batch to analyzing its stability and purity in preparation for biological testing. scholarpublishing.org

Exploration of Synergistic Effects with Other Bioactive Compounds in Research Models

Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. genesispub.org This concept is of significant interest in drug development, especially for combating antimicrobial resistance. The 8-hydroxyquinoline scaffold, structurally very similar to 8-Methoxyquinoline, has shown considerable promise in synergistic combinations.

Research on derivatives has provided compelling evidence of this potential:

Antibacterial Synergy: A novel 8-hydroxyquinoline derivative, PH176, demonstrated an additive and synergistic effect when combined with the antibiotic oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA) isolates. tandfonline.com

Antifungal Synergy: Another derivative, L14, exhibited synergy when used in combination with fluconazole, a common antifungal medication. nih.gov This combination was also effective at inhibiting the formation of hyphae and biofilms in Candida albicans, which are critical virulence factors. nih.gov

| Derivative | Partner Compound | Target Organism | Observed Effect | Reference |

|---|---|---|---|---|

| PH176 | Oxacillin | Methicillin-resistant Staphylococcus aureus (MRSA) | Additive and Synergistic | tandfonline.com |

| L14 | Fluconazole | Candida albicans | Synergistic | nih.gov |

These findings strongly suggest that 8-Methoxyquinoline and its future derivatives could be explored as synergistic partners for existing antimicrobial drugs. Such combinations could potentially enhance efficacy, lower required doses, and provide new strategies to overcome drug resistance. tandfonline.comnih.gov

Future Research Avenues for Comprehensive Academic Understanding and Elucidation of Novel Activities

The foundational research into 8-Methoxyquinoline and its related compounds opens up numerous avenues for future investigation. The goal is to build a comprehensive understanding of its chemical and biological properties and to unlock its full therapeutic potential.

Key future research directions include:

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: A primary focus will be the synthesis of novel 8-Methoxyquinoline derivatives. nih.govresearchgate.net By systematically modifying the core structure, researchers can establish clear SARs, identifying which chemical modifications lead to enhanced potency, selectivity, and improved pharmacological profiles against specific targets. acs.org

Mechanism of Action Elucidation: While the antimicrobial activity is established, the precise molecular mechanisms by which 8-Methoxyquinoline exerts these effects are not fully understood. Future studies should investigate its interactions with cellular targets, such as enzymes or cell membranes, to clarify its mode of action. rsc.org

Expansion of Synergistic Studies: Building on the promising results from related compounds, a systematic exploration of 8-Methoxyquinoline's synergistic potential with a wider range of antibiotics and antifungals is warranted. tandfonline.comnih.gov This could lead to new combination therapies for difficult-to-treat infections.

Development as Chemical Probes: Leveraging the fluorescent and metal-chelating properties of the quinoline core, future work could focus on designing and synthesizing 8-Methoxyquinoline-based probes for specific biological applications, such as imaging metal ions in cells or targeting specific enzymes. nbinno.comscispace.com

Exploration of New Therapeutic Areas: The broad bioactivity of the quinoline scaffold suggests potential in other areas beyond antimicrobial action. nih.gov Research could explore the activity of 8-Methoxyquinoline derivatives against other targets, including those relevant to cancer or neurodegenerative diseases, where other quinoline-based compounds have shown promise. nih.gov

Continued interdisciplinary research into 8-Methoxyquinoline will be essential for translating its promising biological activity into tangible applications in medicine and biotechnology.

Q & A

Q. What methodologies address challenges in quantifying this compound in complex biological matrices?

- Answer: Develop a validated LC-MS/MS method with MRM (Multiple Reaction Monitoring) for specificity. Use matrix-matched calibration curves and isotope-labeled internal standards to correct for ion suppression/enhancement. Pre-treat samples with SPE (Solid-Phase Extraction) to remove interferents. Report LOD/LOQ and recovery rates per ICH guidelines .

Methodological Notes

- Data Contradiction Analysis: Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses . For conflicting bioactivity data, apply Bradford Hill criteria to assess causality .

- Experimental Design: Reference IUPAC guidelines for compound characterization and OECD protocols for toxicity assays . Use PRISMA frameworks for systematic reviews of existing literature .

- Ethical Compliance: Declare conflicts of interest and adhere to ARRIVE guidelines for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.